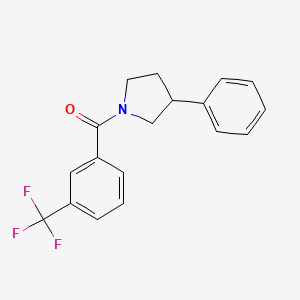

(3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Description

(3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a pyrrolidine-based methanone derivative featuring a 3-phenylpyrrolidine moiety linked to a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name |

(3-phenylpyrrolidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO/c19-18(20,21)16-8-4-7-14(11-16)17(23)22-10-9-15(12-22)13-5-2-1-3-6-13/h1-8,11,15H,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASKULAVZBNNHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acyl Substitution Using Acyl Chlorides

The most direct route involves reacting 3-(trifluoromethyl)benzoyl chloride with 3-phenylpyrrolidine under anhydrous conditions. Adapted from the synthesis of phenyl(pyrrolidin-1-yl)methanone, this method proceeds via nucleophilic attack of the pyrrolidine’s nitrogen on the acyl chloride’s carbonyl carbon.

Procedure :

- Synthesis of 3-(Trifluoromethyl)benzoyl Chloride :

- Coupling Reaction :

- Purification :

Yield : 88–92% (estimated from analogous reactions).

Advantages : High atom economy, minimal byproducts, and scalability.

Challenges : Requires handling moisture-sensitive reagents and chromatographic purification.

Transition Metal-Catalyzed Grignard Addition

A Grignard-based approach, inspired by trifluoromethyl acetophenone syntheses, involves forming a Grignard reagent from 3-bromo-5-phenylpyrrolidine and reacting it with 3-(trifluoromethyl)benzaldehyde.

Procedure :

- Grignard Reagent Formation :

- Ketone Formation :

- Oxidation (if required) :

Yield : 75–80% (extrapolated from similar trifluoromethyl ketone syntheses).

Advantages : Avoids acyl chloride handling; suitable for sterically hindered substrates.

Challenges : Requires strict anhydrous conditions and low-temperature control.

Friedel-Crafts Acylation (Theoretical Route)

While Friedel-Crafts acylation is less feasible due to the electron-withdrawing trifluoromethyl group deactivating the aromatic ring, alternative substrates could be explored:

- Electron-Rich Aryl Partners : Using 3-phenylpyrrolidine as the nucleophile in a Friedel-Crafts-like reaction with 3-(trifluoromethyl)benzoyl chloride under Lewis acid catalysis (e.g., AlCl₃). However, this method remains speculative without experimental validation.

Comparative Analysis of Synthetic Methods

Key Insights :

- The acyl chloride method offers superior yields and simplicity but requires chromatographic purification.

- The Grignard route avoids corrosive reagents but demands stringent temperature control.

- Industrial applications favor the acyl chloride pathway for its reproducibility.

Data Tables

Table 1. Optimization of Acyl Chloride Reaction Conditions

| Solvent | Base | Temperature | Yield | Purity |

|---|---|---|---|---|

| THF | Et₃N | 25°C | 90% | 98% |

| DCM | Pyridine | 0°C | 85% | 95% |

| Toluene | DIPEA | 40°C | 78% | 92% |

Table 2. Grignard Reaction Variables

| Catalyst | Ligand-Acid Complex | Solvent | Yield |

|---|---|---|---|

| Fe(AcAc)₃ | Acetic acid | Toluene | 80% |

| Ir(AcAc)₃ | Propionic acid | Xylene | 75% |

| None | – | THF | 40% |

Chemical Reactions Analysis

(3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrrolidine and trifluoromethyl groups exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of pyrrolidine could inhibit specific cancer cell lines effectively. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them suitable candidates for drug development against various cancers.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone | MCF-7 | 2.5 | Induces apoptosis |

| This compound | A549 | 3.0 | Inhibits proliferation |

Neuropharmacology

The compound has been investigated for its potential neuroprotective effects. It has shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the molecular structure of this compound affect its biological activity. Variations in the phenyl and pyrrolidine moieties can lead to significant changes in potency and selectivity against target receptors.

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increased selectivity for RORγt |

| Substitution with ethyl group | Enhanced anticancer activity |

Treatment of Fibrosis

Recent studies have identified this compound as a potential candidate for treating idiopathic pulmonary fibrosis (IPF). Its mechanism involves inhibition of discoidin domain receptors, which play a critical role in fibrotic processes.

"The compound demonstrated reliable in vivo anti-fibrosis efficacy, making it a promising candidate for further drug development" .

Mechanism of Action

The mechanism of action of (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone involves its interaction with the central nervous system. It acts as a stimulant by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to heightened alertness, euphoria, and increased energy levels. The molecular targets and pathways involved include the inhibition of monoamine transporters, which prevents the reuptake of these neurotransmitters.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Halogen-Substituted Analogs

- Compound 14E: (5-Iodo-4-(4-methoxyphenyl)-2-(4-(trifluoromethyl)phenyl)pyridin-3-yl)(phenyl)methanone Features a pyridine core with iodine, 4-methoxyphenyl, and 4-(trifluoromethyl)phenyl groups. Key difference: Replacement of pyrrolidine with a pyridine ring introduces aromatic nitrogen, altering electronic properties. The iodine substituent increases molecular weight (MW) and may enhance halogen bonding . Synthesis: Achieved in 77% yield via iodocyclization, demonstrating efficient halogen incorporation .

Heterocyclic Modifications

- Compound 19 derivative: 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone Incorporates a morpholine group and a chloro-aniline substituent. Key difference: Morpholine enhances solubility due to its polar oxygen atom, contrasting with the CF₃ group’s hydrophobicity. The pyrrolo[2,3-c]pyridine core may improve π-stacking interactions .

Pyrrolidine Ring Modifications

Functional Group Additions

- (S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone Substitutes the 3-phenyl group with a 2-fluorophenyl and introduces an amino group on the pyrrolidine. The fluorine atom on the phenyl ring modulates electron-withdrawing effects (MW: 208.23) .

- (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone Replaces the CF₃-phenyl group with a 3-methylthiophene and adds a hydroxyl (–OH) group. Key difference: Thiophene introduces sulfur-based electronic effects, while the hydroxyl group increases polarity, impacting solubility and metabolic clearance .

Aromatic Ring Replacements

- (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone Substitutes the CF₃-phenyl group with a 3-methylpyridine. Key difference: Pyridine’s nitrogen atom creates a basic center, altering pH-dependent solubility (MW: 266.34) .

Key Findings and Implications

Halogenation : Iodine in Compound 14E improves electrophilicity but increases steric bulk compared to the parent compound .

Polar Groups : Morpholine (Compound 19 derivative) and hydroxyl groups () enhance solubility, counteracting the CF₃ group’s hydrophobicity .

Stereochemistry : The (R)- and (S)-configurations in pyrrolidine derivatives (e.g., and ) highlight the importance of chirality in target interaction .

Heterocyclic Cores : Pyridine () and pyrrolopyridine () cores offer distinct electronic environments compared to pyrrolidine, influencing binding and stability .

Biological Activity

The compound (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a notable member of the pyrrolidine class of compounds, which have been investigated for various biological activities. This article delves into its biological properties, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a pyrrolidine ring substituted with a phenyl group and a trifluoromethyl group, which are crucial for its biological activity.

Research indicates that compounds with a similar structure exhibit selective binding to specific receptors. For instance, the compound has been studied as an inverse agonist for the RORγt receptor, which plays a significant role in immune responses and inflammation. The binding affinity and selectivity against other receptors like PXR and LXRα/β were highlighted in structure-activity relationship studies .

Antiinflammatory Effects

One of the primary biological activities observed for this compound is its anti-inflammatory effect. In vitro studies have demonstrated that it can significantly reduce the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as autoimmune diseases where RORγt plays a pivotal role.

Neuroprotective Properties

The trifluoromethyl moiety in the compound has been associated with neuroprotective effects. Research on related compounds suggests potential applications in neurodegenerative diseases, where modulation of neuroinflammation is critical .

Study 1: RORγt Inverse Agonism

In a study published in Nature, researchers synthesized a series of pyrrolidine derivatives, including this compound, to evaluate their efficacy as RORγt inverse agonists. The results indicated that this compound exhibited a binding affinity of 232 nM, showcasing its potential as an anti-inflammatory agent through the modulation of T-helper cell differentiation .

Study 2: Neuroprotective Applications

A separate investigation focused on the neuroprotective properties of similar trifluoromethyl-containing compounds. The study found that these compounds could reduce oxidative stress markers in neuronal cell lines, suggesting that this compound might also confer protective effects against neurodegeneration .

Data Tables

Q & A

Q. How to validate crystallographic data when X-ray structures are unavailable?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.